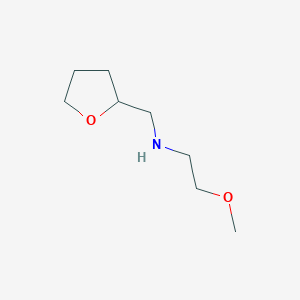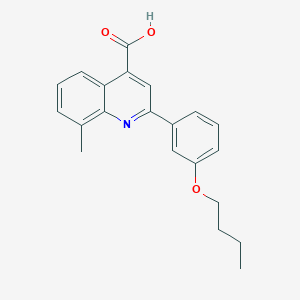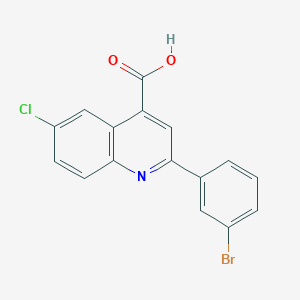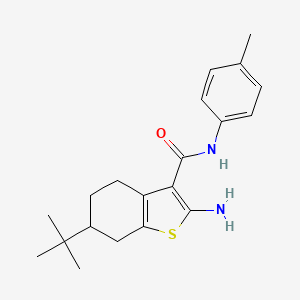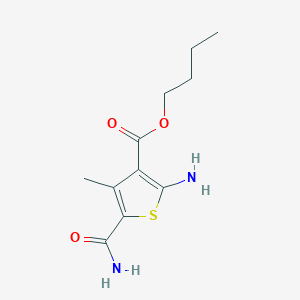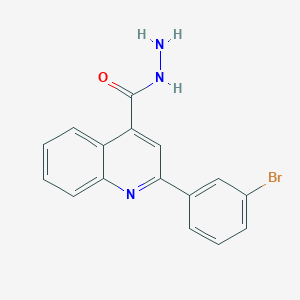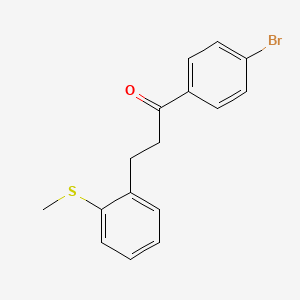
4'-Bromo-3-(2-thiomethylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4'-Bromo-3-(2-thiomethylphenyl)propiophenone is not directly studied in the provided papers. However, related brominated compounds with similar structural motifs have been investigated. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized and characterized, which shares the brominated aromatic characteristic with the compound of interest . Another related compound is the poly(3,5-bis(4-bromophenyl) dithieno[3,2-b;2',3'-d]thiophene), which was electropolymerized and studied for its electrochromic behavior . These studies provide insights into the behavior of brominated aromatic compounds, which could be extrapolated to understand the properties of 4'-Bromo-3-(2-thiomethylphenyl)propiophenone.
Synthesis Analysis
The synthesis of related brominated compounds involves specific techniques to incorporate the bromine atoms into the aromatic rings. In the case of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, the synthesis method is not detailed in the abstract, but it is likely that a halogenation reaction was employed to introduce the bromine atoms . Similarly, the synthesis of poly(3,5-bis(4-bromophenyl) dithieno[3,2-b;2',3'-d]thiophene) involved electropolymerization, which suggests a method of forming a polymer from the monomer units, possibly also involving halogenation to introduce the bromine atoms .
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized using spectroscopic techniques and X-ray diffraction. For the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, spectroscopic methods such as FT-IR and UV-Vis were used alongside single-crystal X-ray diffraction to determine the structure . The intermolecular contacts were examined using Hirshfeld surfaces and fingerprint plots, which provide detailed information about the interactions within the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of brominated compounds can be complex due to the presence of the electron-withdrawing bromine atoms. The study on (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol utilized DFT to optimize the geometry and analyze molecular electrostatic potential, Fukui function, and natural bond orbital analyses to understand the reactivity . Additionally, the interactions with DNA bases were investigated using the ECT method, which could be relevant for understanding the reactivity of 4'-Bromo-3-(2-thiomethylphenyl)propiophenone with biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of bromine atoms. The electrochromic behavior of poly(3,5-bis(4-bromophenyl) dithieno[3,2-b;2',3'-d]thiophene) was studied, revealing its ability to switch between colors with good optical contrast and fast switching times . This suggests that 4'-Bromo-3-(2-thiomethylphenyl)propiophenone may also exhibit interesting optical properties due to the bromine substituents. Stability and open circuit memory were also investigated, which are important for practical applications .
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrOS/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCCFGOYAYPFBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644320 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(2-thiomethylphenyl)propiophenone | |
CAS RN |
898754-57-9 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

